Lipophilicity Divergence: Met-Ile vs. Ile-Met LogP Comparison
The sequence isomer Ile-Met (isoleucyl-methionine) exhibits a calculated LogP of 1.77, indicating significantly higher lipophilicity compared to Met-Ile, whose experimental/calculated logP values range from -2.20 (XlogP) to -0.27 (ALOGPS) [1][2]. This >2.5-fold difference in partition coefficient directly alters chromatographic retention times and predicted membrane permeability, making the two isomers non-interchangeable in any assay dependent on hydrophobicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP -2.20 (XlogP), -0.27 (ALOGPS) [1][2] |
| Comparator Or Baseline | Ile-Met: LogP 1.77 |
| Quantified Difference | ΔLogP = 3.97 (XlogP vs. Ile-Met) to 2.04 (ALOGPS vs. Ile-Met) |
| Conditions | In silico prediction; XlogP and ALOGPS algorithms |
Why This Matters
Large LogP divergence dictates that Met-Ile and Ile-Met will co-elute under different HPLC conditions and exhibit distinct passive membrane permeation, critically impacting purification strategy and biological assay design.
- [1] PlantaeDB: L-methionyl-L-isoleucine. XlogP -2.20, AlogP 0.68. 2026-03-24. View Source
- [2] FooDB: Methionyl-Isoleucine (FDB111997). logP -0.27 (ALOGPS -1.4). 2020-04-06. View Source
